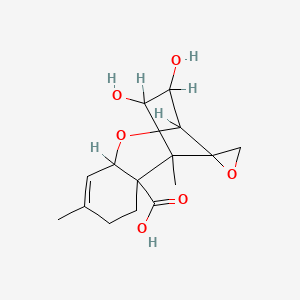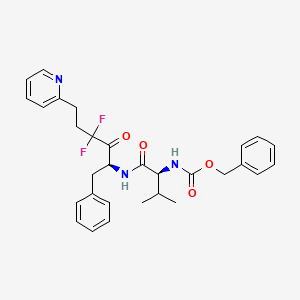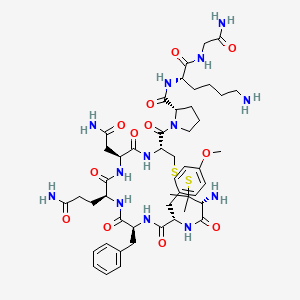
Vasopressin, 1-penicillamine-2-O-metyr-8-lys-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is a synthetic analog of the naturally occurring hormone vasopressin. This compound is designed to mimic the physiological effects of vasopressin, which is primarily involved in regulating water balance and blood pressure in the body. Vasopressin analogs are often used in medical research and treatment due to their ability to interact with specific receptors in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the synthesis of the peptide backbone, followed by the introduction of specific side chains and functional groups. Common reagents used in the synthesis include protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), as well as coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).
Industrial Production Methods
Industrial production of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, followed by cleavage and purification using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific reagents tailored to the desired modification.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns, which can affect the compound’s stability and activity.
Aplicaciones Científicas De Investigación
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the physiological roles of vasopressin analogs in water balance and blood pressure regulation.
Medicine: This compound is explored for its potential therapeutic applications in treating conditions like diabetes insipidus and vasodilatory shock.
Industry: It is used in the development of new peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves binding to specific vasopressin receptors (V1 and V2 receptors) in the body. Upon binding, it activates intracellular signaling pathways that lead to vasoconstriction and water reabsorption in the kidneys. This results in increased blood pressure and reduced urine output, helping to maintain fluid balance in the body.
Comparación Con Compuestos Similares
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and resistance to degradation.
Terlipressin: Another vasopressin analog used to treat variceal bleeding and vasodilatory shock.
Lypressin: A naturally occurring vasopressin analog used in the treatment of diabetes insipidus.
Uniqueness
Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool in research and therapeutic applications, offering advantages over other vasopressin analogs in terms of efficacy and safety.
Propiedades
Número CAS |
88210-91-7 |
|---|---|
Fórmula molecular |
C49H71N13O12S2 |
Peso molecular |
1098.3 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H71N13O12S2/c1-49(2)40(54)47(72)60-33(23-28-14-16-29(74-3)17-15-28)44(69)58-32(22-27-10-5-4-6-11-27)43(68)56-31(18-19-37(51)63)42(67)59-34(24-38(52)64)45(70)61-35(26-75-76-49)48(73)62-21-9-13-36(62)46(71)57-30(12-7-8-20-50)41(66)55-25-39(53)65/h4-6,10-11,14-17,30-36,40H,7-9,12-13,18-26,50,54H2,1-3H3,(H2,51,63)(H2,52,64)(H2,53,65)(H,55,66)(H,56,68)(H,57,71)(H,58,69)(H,59,67)(H,60,72)(H,61,70)/t30-,31-,32-,33-,34-,35-,36-,40+/m0/s1 |
Clave InChI |
WWKMYTLSFVWGQW-WSCOOMFJSA-N |
SMILES isomérico |
CC1([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C |
SMILES canónico |
CC1(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
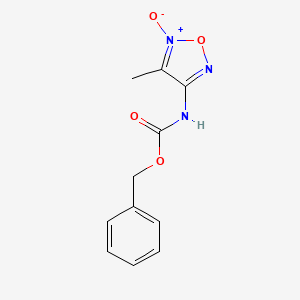
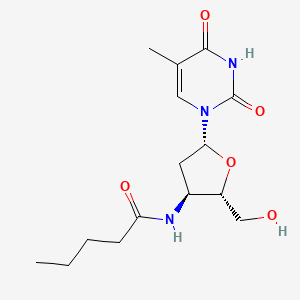
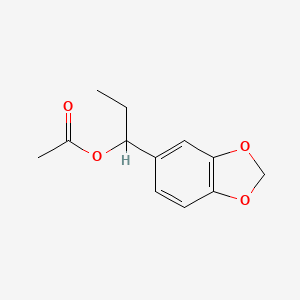

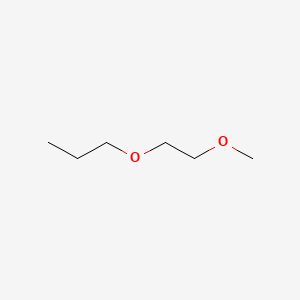

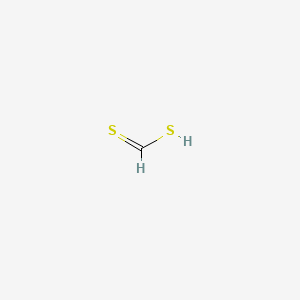
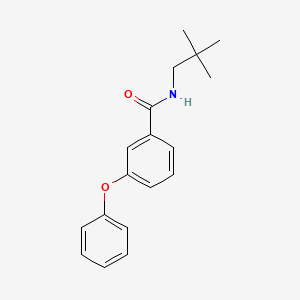
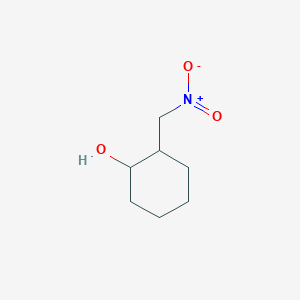
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)

